

Application Notes and Protocols for Texas Red-X Phalloidin in Actin Staining

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *texas red-X*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Texas Red-X** phalloidin, a high-affinity probe for filamentous actin (F-actin). These guidelines are intended to assist researchers in visualizing the actin cytoskeleton, a critical component in various cellular processes, including cell motility, division, and signal transduction.

Introduction

Texas Red-X phalloidin is a fluorescent conjugate that combines the potent and selective F-actin binding properties of phalloidin with the bright and photostable red fluorescence of the **Texas Red-X** dye.[1] Phalloidin, a bicyclic peptide from the *Amanita phalloides* mushroom, binds to F-actin with high affinity, stabilizing the filaments and preventing depolymerization.[2] The **Texas Red-X** dye, a sulfonated rhodamine derivative, offers strong fluorescence with excitation and emission maxima at approximately 591 nm and 608 nm, respectively, making it suitable for multiplexing with other fluorophores.[1][3] The "X" in **Texas Red-X** refers to a seven-atom aminohexanoyl spacer that reduces steric hindrance and can improve conjugation efficiency and binding affinity.[4] This probe is ideal for staining F-actin in fixed and permeabilized cells and tissues.[1][3]

Data Presentation

Fluorescent Properties of Texas Red-X Phalloidin

Property	Value	Reference(s)
Excitation Maximum	~591 nm	[1] [3]
Emission Maximum	~608 nm	[1] [3]
Molecular Weight	~1490 Da	[5]
Recommended Laser Lines	561 nm or 594 nm	[4] [6]
Photostability	Good	[6] [7]

Recommended Staining Parameters

Parameter	Recommended Range	Notes	Reference(s)
Fixation			
Fixative	3-4% Methanol-free Formaldehyde in PBS	Methanol can disrupt actin structures.	[2]
Incubation Time	10-30 minutes at room temperature		
Permeabilization			
Reagent	0.1% Triton X-100 in PBS	[2]	
Incubation Time	3-5 minutes at room temperature	[8]	
Staining			
Staining Concentration	80-200 nM (typically 1:100 to 1:1000 dilution of stock)	Optimal concentration may vary by cell type.	[2]
Incubation Time	20-90 minutes at room temperature	Can be extended to overnight at 4°C for low signal.	

Experimental Protocols

Standard Protocol for Staining F-Actin in Adherent Mammalian Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

- **Texas Red-X** phalloidin stock solution (e.g., in methanol or DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Methanol-free Formaldehyde, 3-4% in PBS
- Triton X-100, 0.1% in PBS
- Bovine Serum Albumin (BSA), 1% in PBS (for blocking, optional)
- Mounting medium with antifade reagent
- Glass coverslips with adherent cells

Procedure:

- **Cell Preparation:** Grow cells on sterile glass coverslips to the desired confluency.
- **Washing:** Gently wash the cells twice with pre-warmed PBS.
- **Fixation:** Fix the cells by incubating with 3-4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.
- **Washing:** Wash the cells twice with PBS.
- **Permeabilization:** Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.
- **Washing:** Wash the cells twice with PBS.

- (Optional) Blocking: To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.
- Staining: Dilute the **Texas Red-X** phalloidin stock solution to the desired working concentration (e.g., 1:500) in PBS. A common starting point is to dilute 5 μ L of a methanolic stock solution into 200 μ L of PBS for each coverslip.[8] For a DMSO stock solution, a 1:400 dilution (0.5 μ L in 200 μ L PBS) can be used.[5] Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.
- Washing: Wash the cells two to three times with PBS.
- Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
- Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for Texas Red (Excitation/Emission: ~591/608 nm).

One-Step Fixation, Permeabilization, and Staining Protocol

For a more rapid procedure, fixation, permeabilization, and staining can be combined.

Materials:

- **Texas Red-X** phalloidin methanolic stock solution
- Lysopalmitoylphosphatidylcholine
- Methanol-free Formaldehyde, 3.7% in a suitable buffer
- Buffer (e.g., PBS)

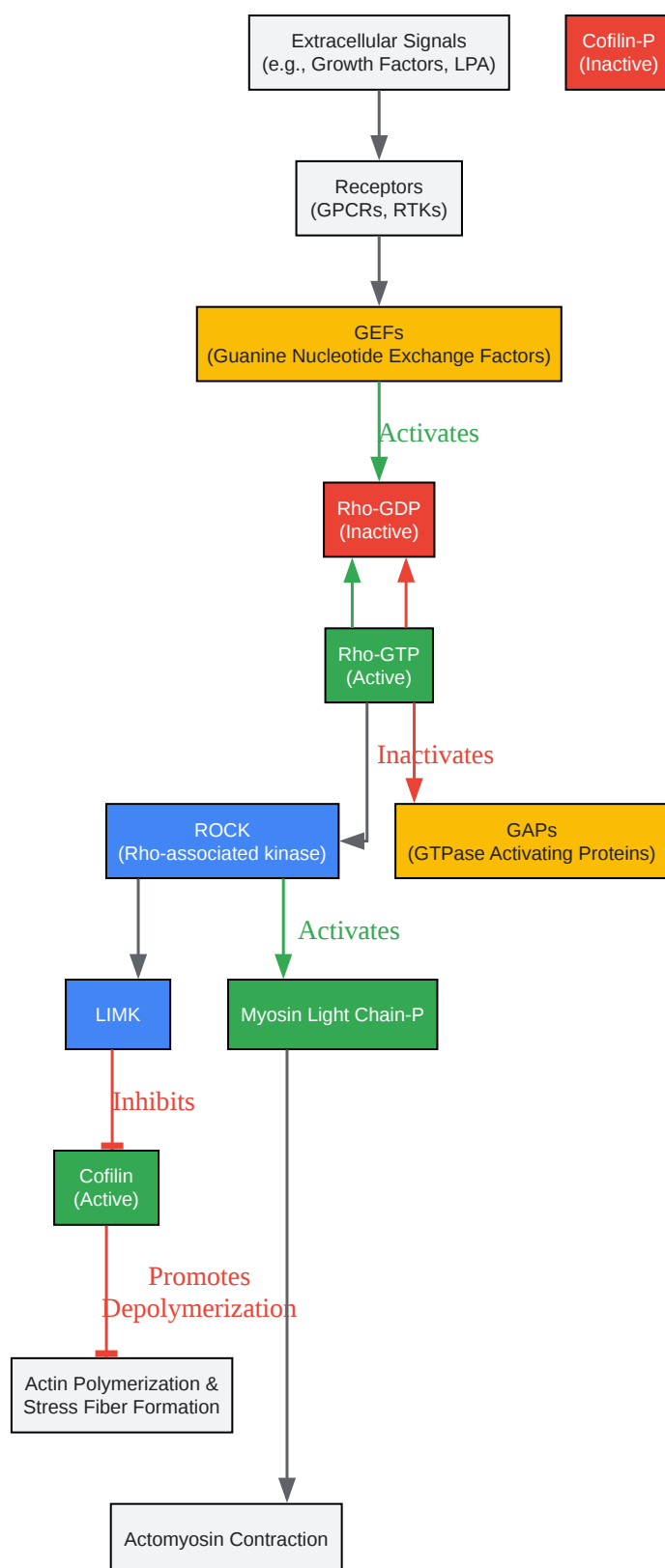
Procedure:

- Prepare Staining Solution: Prepare a 1 mL solution containing 50-100 μ g/mL lysopalmitoylphosphatidylcholine and 3.7% formaldehyde. Add 5-10 units (approximately 25-50 μ L) of the methanolic **Texas Red-X** phalloidin stock solution.[8]

- Incubation: Apply the staining solution to the cells and incubate for 20 minutes at 4°C.[8]
- Washing: Rapidly wash the cells three times with buffer.[8]
- Mounting and Imaging: Mount the coverslips and visualize as described in the standard protocol.

Signaling Pathway Visualization

The organization of the actin cytoskeleton is tightly regulated by complex signaling pathways. The Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of actin dynamics.[9][10][11] Staining with **Texas Red-X** phalloidin allows for the visualization of changes in actin structures, such as stress fibers, lamellipodia, and filopodia, which are downstream effects of Rho GTPase signaling.

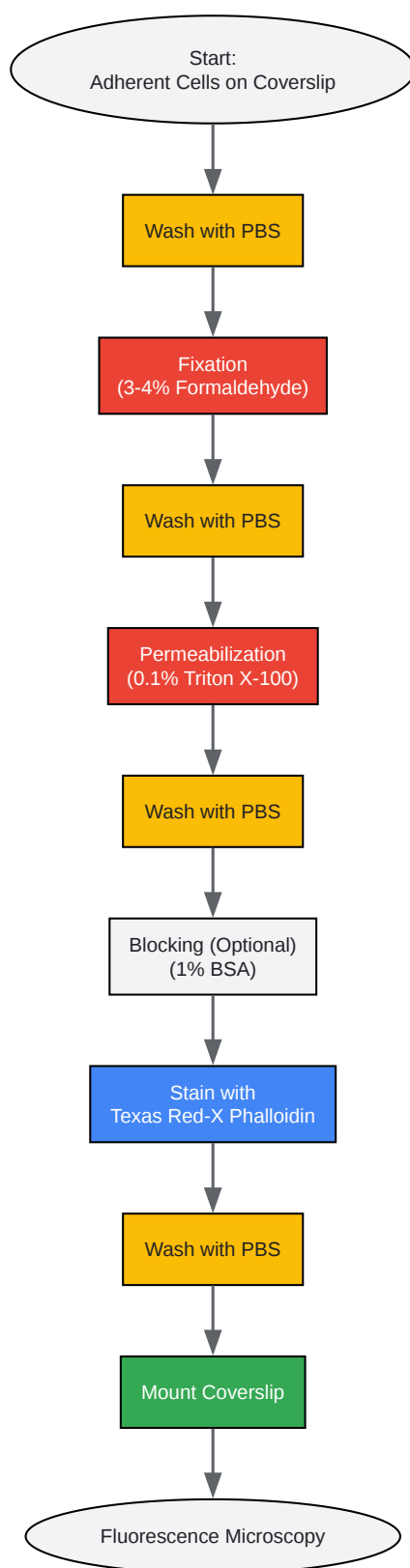


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Caption: Rho GTPase signaling pathway regulating actin dynamics.

Experimental Workflow

The following diagram illustrates the general workflow for F-actin staining using **Texas Red-X** phalloidin.



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Caption: Experimental workflow for F-actin staining.

Troubleshooting

Problem	Possible Cause	Suggested Solution	Reference(s)
Weak or No Signal	Insufficient permeabilization	Increase Triton X-100 incubation time or concentration.	[12]
Low concentration of phalloidin conjugate	Increase the concentration of Texas Red-X phalloidin.		
Short incubation time	Increase the incubation time, or incubate overnight at 4°C.	[2]	
Methanol-containing fixative used	Use methanol-free formaldehyde.		
Deparaffinization of tissue sections	Organic solvents in deparaffinization can disrupt F-actin. Consider using frozen sections.	[13] [14]	
High Background	Insufficient washing	Increase the number and duration of wash steps.	
Non-specific binding	Include a blocking step with 1% BSA.	[5] [8]	
Phalloidin conjugate concentration too high	Decrease the concentration of the staining solution.		
Uneven Staining	Incomplete fixation or permeabilization	Ensure the coverslip is fully submerged in all solutions.	[12]
Cells lifting from coverslip	Handle coverslips gently during washing		

steps.

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